molecular formula C15H11F2N5O B2431727 2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921167-17-1

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2431727
CAS No.: 921167-17-1
M. Wt: 315.284
InChI Key: MQPJSPZFQCMJDM-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom on the benzamide ring and a tetrazole ring attached to the benzamide via a methylene bridge. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O/c16-10-4-3-5-11(8-10)22-14(19-20-21-22)9-18-15(23)12-6-1-2-7-13(12)17/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPJSPZFQCMJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Tetrazole to Benzamide: The synthesized tetrazole is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide and phenyl rings can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents on the benzamide or phenyl rings.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as amines.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

The biological activity of 2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Structural analogs have shown significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin. For example, studies have reported IC50 values indicating effective growth inhibition in several cancer cell lines, suggesting potential use in cancer therapy.

Anti-inflammatory Effects

The compound's structural characteristics contribute to its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory responses, potentially providing therapeutic benefits in conditions such as arthritis. The presence of the tetrazole ring enhances this effect by influencing cytokine production.

Case Study 1: PTP1B Inhibition

A study focusing on a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives highlighted the efficacy of these compounds in inhibiting PTP1B. Among them, NM-03 was identified as a lead molecule with promising in vivo activity, showcasing significant potential for diabetes treatment.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound exhibited significant growth inhibition against various cancer cell lines. A comparative study showed that derivatives containing fluorine substituents had enhanced cytotoxicity compared to their non-fluorinated counterparts, indicating the importance of halogen substitution in developing effective anticancer agents.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms and the tetrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
  • 2-chloro-N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
  • 2-fluoro-N-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Uniqueness

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of fluorine atoms on both the benzamide and phenyl rings, which can significantly influence its chemical reactivity and biological activity. The tetrazole ring also contributes to its distinct properties, making it a valuable compound for various research applications.

Biological Activity

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound notable for its unique structural features, including a tetrazole ring and multiple fluorine substitutions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₁F₂N₅O
  • Molecular Weight: 315.28 g/mol
  • CAS Number: 921167-17-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances binding affinity, potentially leading to inhibition or activation of various biochemical pathways. The tetrazole moiety is believed to contribute to its pharmacological profile by facilitating interactions with target proteins.

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. These effects are often assessed using in vitro assays measuring cell viability and proliferation rates.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties against various bacterial strains. For example, one study reported that certain tetrazole derivatives demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of tetrazole derivatives, including those structurally related to our compound. The findings indicated that some derivatives exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, compounds similar to this compound were tested against resistant strains of bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-fluoro-N-(3-fluorophenyl)benzamideStructureModerate anticancer activitySimilar structure without tetrazole
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamideStructureSignificant antimicrobial activityDifferent substitution pattern

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